molecular formula C13H26O B1582672 trans-2-Tridecen-1-ol CAS No. 68480-25-1

trans-2-Tridecen-1-ol

Cat. No. B1582672
CAS RN: 68480-25-1
M. Wt: 198.34 g/mol
InChI Key: VPYJHNADOJDSGU-UHFFFAOYSA-N
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Description

“trans-2-Tridecen-1-ol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of CH3(CH2)9CH=CHCH2OH .


Synthesis Analysis

The synthesis of “this compound” involves a multi-step reaction . The first step involves the use of methyl lithium (MeLi*LiBr) and dimethyl sulfoxide (DMSO) at 0 degrees Celsius in THF and ether for 15 minutes. The mixture is then stirred at room temperature for 3 hours. The second step involves the use of DOWEX 50X 8 in methanol at ambient temperature for 12 hours. The final step involves the use of lithium aluminium hydride (LiAlH4) in tetrahydrofuran for 2 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula CH3(CH2)9CH=CHCH2OH . Its molecular weight is 198.34 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 198.34 . It has a refractive index of n20/D 1.455 (lit.) . Its boiling point is 282-283 °C (lit.) and it has a density of 0.853 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Biochemical Applications

  • Sphingolipid Degradation: A study by Upadhyaya et al. (2012) noted that the sphingolipid degradation product trans-2-hexadecenal forms adducts with DNA. This indicates a potential role in cellular processes and interactions with genetic material, suggesting a biochemical significance for similar compounds including trans-2-Tridecen-1-ol (Upadhyaya et al., 2012).

2. Chemical Synthesis and Catalysis

  • Selective Formation in Synthesis: Rummelt et al. (2015) developed a method involving trans-hydrostannation/Stille Coupling, which is applicable for creating structures similar to this compound. This method aids in the synthesis of complex organic compounds (Rummelt et al., 2015).

3. Biological and Ecological Roles

  • Insect Pheromone Research: Roelofs et al. (1971) found that compounds like trans-8, trans-10-Dodecadien-1-ol act as sex attractants in certain moth species. This research is relevant for understanding the ecological and biological roles of similar compounds, including this compound (Roelofs et al., 1971).
  • Plant Defense Mechanisms: Wang et al. (2001) discussed the suppression of a P450 hydroxylase gene in plant trichome glands, which enhances natural product-based aphid resistance. This research highlights the role of similar compounds in plant defense mechanisms (Wang et al., 2001).

4. Sensory and Olfactory Studies

  • Odorant Binding Protein Analysis: Yin et al. (2012) investigated the general odorant binding protein 2 gene in the meadow moth, highlighting its affinity to various odorants. This study is pertinent to understanding how compounds like this compound might interact with olfactory receptors (Yin et al., 2012).

Safety and Hazards

When handling “trans-2-Tridecen-1-ol”, it’s important to avoid breathing in mist, gas, or vapours. Direct contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Trans-2-Tridecen-1-ol is a biochemical reagent . It is primarily used as a biological material or organic compound in life science-related research . .

Mode of Action

It is known to be used in the synthesis of bioactive compounds , suggesting it may interact with its targets to induce certain biological effects.

Biochemical Pathways

As a biochemical reagent used in life science research , it may be involved in various biochemical reactions and pathways, depending on the context of the research.

Result of Action

Given its use in the synthesis of bioactive compounds , it can be inferred that its action may result in the production of these compounds, which could have various molecular and cellular effects.

Action Environment

This compound is a colorless liquid with a specific odor, insoluble in water but soluble in organic solvents such as ethanol and ether . These properties may influence its action, efficacy, and stability. For instance, its solubility in organic solvents may facilitate its use in certain research contexts. It should be noted that this compound may pose certain hazards to the environment, and direct discharge into water sources and soil should be avoided .

Biochemical Analysis

Biochemical Properties

trans-2-Tridecen-1-ol: plays a significant role in biochemical reactions, particularly as a substrate or intermediate. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be involved in oxidation-reduction reactions where it acts as a substrate for alcohol dehydrogenases. These enzymes catalyze the oxidation of This compound to its corresponding aldehyde, which can further participate in metabolic pathways . The nature of these interactions is typically characterized by the formation of enzyme-substrate complexes, leading to the conversion of the compound into different biochemical intermediates.

Cellular Effects

The effects of This compound on various types of cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, This compound may affect the expression of genes involved in lipid metabolism, thereby altering the lipid profile of cells. Additionally, it can impact cell signaling pathways by interacting with membrane receptors or intracellular signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, This compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of This compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, This compound may undergo oxidation or other chemical modifications, leading to the formation of different metabolites. These metabolites can have distinct biological activities, which may contribute to the observed temporal effects. In in vivo studies, the compound’s stability and degradation can also affect its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. For example, high doses of This compound may lead to oxidative stress, inflammation, or other pathological conditions in animal models. Threshold effects are often observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .

Metabolic Pathways

This compound: is involved in various metabolic pathways, including lipid metabolism and oxidation-reduction reactions. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in cells. For instance, the oxidation of This compound can lead to the production of fatty acids or other lipid-derived molecules .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. For example, This compound may be transported across cell membranes by lipid transporters or binding proteins, which can influence its distribution and biological activity .

Subcellular Localization

The subcellular localization of This compound is an important factor that affects its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, This compound may localize to the endoplasmic reticulum, where it can participate in lipid metabolism or other biochemical processes. Its localization can also influence its interactions with other biomolecules and its overall biological effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis of trans-2-Tridecen-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1-Decene", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethanol", "Water" ], "Reaction": [ "1. Reduction of 1-Decene with Sodium borohydride in methanol to form 1-Decanol", "2. Oxidation of 1-Decanol with Sodium hydroxide and Sodium hypochlorite in water to form 1-Decanal", "3. Conversion of 1-Decanal to 2-Decenal through a Wittig reaction with Phosphonium ylide in ethanol", "4. Hydrogenation of 2-Decenal with Hydrogen gas and Palladium on carbon catalyst in ethanol to form trans-2-Tridecen-1-ol", "5. Purification of the product through washing with Sodium bicarbonate, Sodium chloride, and Sodium sulfate, followed by distillation to obtain the final product" ] }

CAS RN

68480-25-1

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

tridec-2-en-1-ol

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-10,13H2,1H3

InChI Key

VPYJHNADOJDSGU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC=CCO

Canonical SMILES

CCCCCCCCCCC=CCO

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

Z-2-Tridecen-1-ol was prepared according to the method of Example 6 using 2-tridecyn-1-ol (98 mg, 0.5 mmol), rhodium(III) chloride trihydrate (1.3 mg, 0.005 mmol), copper(II) nitrate hemipentahydrate (5.8 mg, 0.025 mmol), triethoxysilane (0.21 g, 0.23 mL, 1.25 mmol), THF (2.5 mL) and water (0.5 mL) at room temperature for 8 hours to afford 96 mg (0.48 mmol, 97%) of 2-tridecene-1-ol which was a 6:1 Z:E mixture by spectroscopic analysis. Spectral analysis of the Z-isomer: IR (neat) 3337.2, 2924.8, 2854.6, 1462.6, 1016.2 cm-1 : 1H NMR (300 MHz, CDCl3) δ 5.56 (m, 2 H), 4.17 (d, J=5.9 Hz, 2H), 2.04 (br p, 2 H), 1.24 (m, 17 H), 0.86 (t, J=6.7 Hz, 3H); 13C NMR (75 MHz, CDCl3) δ 1133.22, 58.58, 31.91, 29.62, 29.49, 29.34, 29.23, 27.44, 22.69, 15.24, 14.11.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1.3 mg
Type
catalyst
Reaction Step One
Quantity
5.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Z-2-Tridecen-1-ol
Name
2-tridecene-1-ol
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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